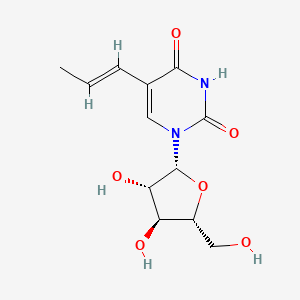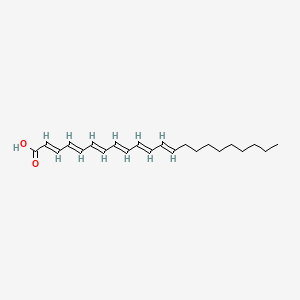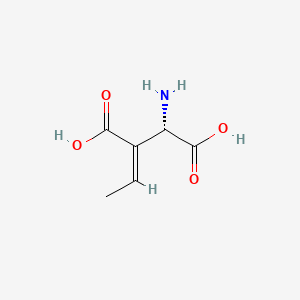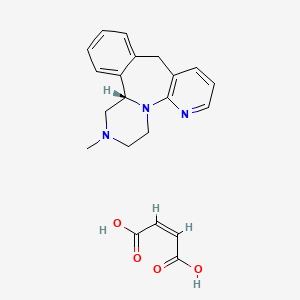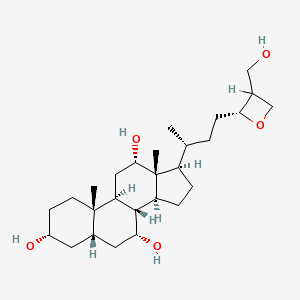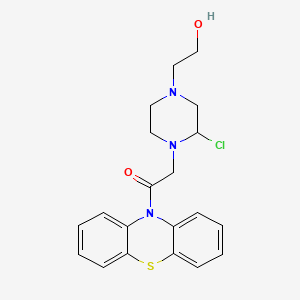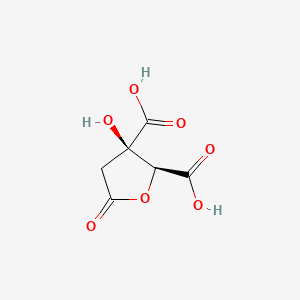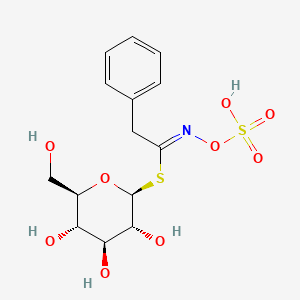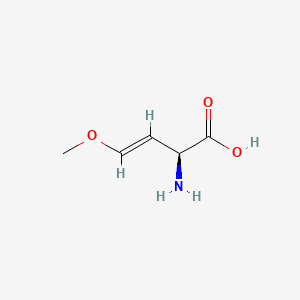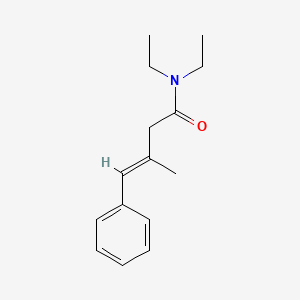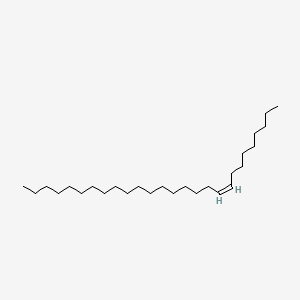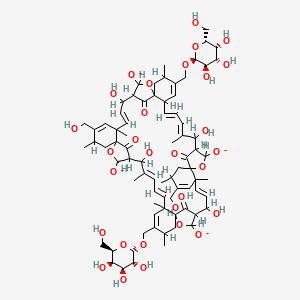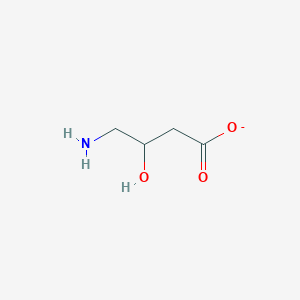
4-Amino-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-hydroxybutanoate is the conjugate base of gamma-amino-beta-hydroxybutyric acid arising from deprotonation of the carboxy group. It is a hydroxy monocarboxylic acid anion and a gamma-amino acid anion. It derives from a butyrate. It is a conjugate base of a gamma-amino-beta-hydroxybutyric acid and a gamma-amino-beta-hydroxybutyric acid zwitterion.
Aplicaciones Científicas De Investigación
1. Biocatalysis in Synthesis
Research has demonstrated the use of biocatalytic methods for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound closely related to 4-Amino-3-hydroxybutanoate. This synthesis involved a one-pot cyclic cascade combining aldol reactions and stereoselective transamination, using enzymes such as class II pyruvate aldolase and transaminases (Hernández et al., 2017).
2. Synthesis of Pharmaceutical Intermediates
4-Amino-3-hydroxybutanoate has been identified as an intermediate in the synthesis of important pharmaceutical compounds. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, a derivative of 4-Amino-3-hydroxybutanoate, is used in the production of the cholesterol-lowering drug atorvastatin and in the synthesis of L-carnitine (You, Liu, & Zheng, 2013).
3. Applications in Tissue Engineering
Polyhydroxyalkanoates (PHA), including poly 4-hydroxybutyrate (P4HB), which are related to 4-Amino-3-hydroxybutanoate, have shown potential in tissue engineering. These biodegradable and thermoprocessable materials are used for medical devices and tissue engineering, including sutures, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
Propiedades
Nombre del producto |
4-Amino-3-hydroxybutanoate |
|---|---|
Fórmula molecular |
C4H8NO3- |
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/p-1 |
Clave InChI |
YQGDEPYYFWUPGO-UHFFFAOYSA-M |
SMILES canónico |
C(C(CN)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



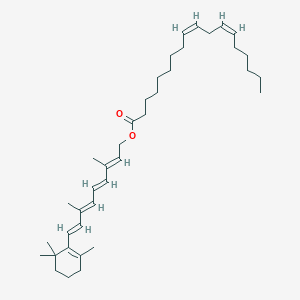
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
